molecular formula C6H13NO3 B1267262 2-Amino-3-hydroxyhexanoic acid CAS No. 52773-82-7

2-Amino-3-hydroxyhexanoic acid

Cat. No. B1267262
CAS RN: 52773-82-7
M. Wt: 147.17 g/mol
InChI Key: ONTYPWROJNTIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxyhexanoic acid involves several key methods, including catalytic hydrogenation and chemical synthesis, to produce its threo- and erythro-forms, as identified in the fungal species Tricholomopsis rutilans (Niimura & Hatanaka, 1974). Moreover, efficient diastereoselective synthesis techniques have been developed for its derivatives, showcasing the flexibility of its molecular structure in synthetic chemistry (Ohtaka et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxyhexanoic acid and its derivatives has been extensively studied, revealing the importance of its hydrophobic, flexible structure in various applications, from modified peptides synthesis to the nylon industry (Markowska et al., 2021). Its configuration and stereochemistry have been elucidated through elementary analysis, optical rotation, and NMR spectra, among other techniques, providing a foundation for further chemical manipulation and application.

Chemical Reactions and Properties

2-Amino-3-hydroxyhexanoic acid participates in various chemical reactions, highlighting its utility in the synthesis of complex molecules. The regio- and stereo-specific synthesis of its derivatives showcases the compound's versatility in creating bioactive structures and pharmaceutical agents (Kato et al., 1980). These synthetic pathways emphasize the compound's role in the development of inhibitors and other significant bioactive compounds.

Physical Properties Analysis

The physical properties of 2-Amino-3-hydroxyhexanoic acid, such as its melting point, solubility, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. While specific studies on these properties are less common, related compounds' physical properties provide insight into how 2-Amino-3-hydroxyhexanoic acid might behave under various conditions.

Chemical Properties Analysis

The chemical properties of 2-Amino-3-hydroxyhexanoic acid, including its reactivity with other compounds, stability under different conditions, and its role as a precursor for more complex molecules, are fundamental aspects of its utility in synthetic chemistry. Its ability to undergo stereoselective reactions, for instance, is a valuable trait for the production of enantiomerically pure compounds, essential in pharmaceutical applications (Spengler & Albericio, 2014).

Scientific Research Applications

Amino Acid Derivatives from Fungi

  • Source : Fungi such as Tricholomopsis rutilans produce derivatives of 2-Amino-3-hydroxyhexanoic acid, like l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids. These compounds were characterized using various analytical techniques, highlighting their potential in chemical synthesis and pharmaceutical applications (Niimura & Hatanaka, 1974).

Antidyslipidemic and Antioxidant Activity

  • Application : 2-Amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, exhibited lipid-lowering and antioxidant activities in in vivo experiments. This suggests its potential use in developing treatments for dyslipidemia and oxidative stress-related disorders (Prasad et al., 2013).

Structural Role in Molecules

  • Utility : 6-Aminohexanoic acid, structurally related to 2-Amino-3-hydroxyhexanoic acid, plays a vital role in the chemical synthesis of modified peptides and polyamide synthetic fibers like nylon. Its properties make it a valuable linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Synthesis of Enantiopure β-Amino-γ-hydroxy Acids

  • Chemical Synthesis : Enantiopure derivatives of 2-Amino-3-hydroxyhexanoic acid have been prepared from L-aspartic and L-glutamic acids. These derivatives are crucial in stereodivergent synthesis, useful in creating specific molecular configurations for pharmaceuticals and advanced materials (Andrés et al., 2003).

Corrosion Inhibition

  • Industrial Application : Derivatives of 2-Amino-3-hydroxyhexanoic acid, like Schiff's bases derived from lysine, have been evaluated as corrosion inhibitors for mild steel. This highlights its potential application in industrial processes and material preservation (Gupta et al., 2016).

Marker for Protein Oxidation

  • Biochemical Research : Oxidized lysine residues, including derivatives like 3-hydroxylysine (structurally similar to 2-Amino-3-hydroxyhexanoic acid), serve as sensitive markers for studying radical-induced protein oxidation. This is significant in research on oxidative stress and related diseases (Morin et al., 1998).

Safety And Hazards

When handling 2-Amino-3-hydroxyhexanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 2-Amino-3-hydroxyhexanoic acid are not mentioned in the search results, there is a general trend in the field of biocatalysis towards the development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .

properties

IUPAC Name

2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967222
Record name 3-Hydroxynorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxyhexanoic acid

CAS RN

52773-82-7
Record name NSC206280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxynorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxyhexanoic acid
Reactant of Route 2
2-Amino-3-hydroxyhexanoic acid
Reactant of Route 3
2-Amino-3-hydroxyhexanoic acid
Reactant of Route 4
2-Amino-3-hydroxyhexanoic acid
Reactant of Route 5
2-Amino-3-hydroxyhexanoic acid
Reactant of Route 6
2-Amino-3-hydroxyhexanoic acid

Citations

For This Compound
7
Citations
CG Skinner, JD Huddle - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Leuconostoc mesenteroides P-60, but other bacterial strains are unaffected; the higher homologs of threonine, 2-amino-3-hydroxypentanoic acid and 2-amino-3hydroxyhexanoic acid, …
Number of citations: 6 pubs.acs.org
K Oka, T Kimura, M Otsuka, S Ohmori - Journal of Chromatography B, 2006 - Elsevier
… An internal standard, 2-amino-3-hydroxyhexanoic acid, was used. The calibration curve of threonine was linear up to 200 nmol in 200 μl sample solution and the determination limit of …
Number of citations: 2 www.sciencedirect.com
W Shive, CG Skinner - … Inhibitors. I. Eds., RM HOCHSTER & JH …, 2012 - books.google.com
… An increase in the length of the carbon chain reduces the activity of the threonine analogue, since 2-amino-3—hydroxyhexanoic acid has only slight ability to inhibit the utilization of …
Number of citations: 71 books.google.com
D Alker, G Hamblett, LM Harwood, SM Robertson… - Tetrahedron, 1998 - Elsevier
Chiral stabilised azomethine ylids derived from the reaction of (5S)-5-phenylmorpholin-2-one (1) with aldehydes undergo efficient and highly diastereocontrolled cycloaddition with a …
Number of citations: 89 www.sciencedirect.com
BT Lotz - 1991 - search.proquest.com
Developing new methodology for the asymmetric synthesis of carbacephems was the focus of this research. New methods of synthesizing this potent class of $\beta $-lactam antibiotics …
Number of citations: 0 search.proquest.com
DS Bariana - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Leuconostoc mesenteroides P-60, but other bacterial strains are unaffected; the higher homologs of threonine, 2-amino-3-hydroxypentanoic acid and 2-amino-3hydroxyhexanoic acid, …
Number of citations: 10 pubs.acs.org
A Chang, D Schomburg, I Schomburg - 2010 - books.google.com
Page 1 Schomburg Schomburg Editors SUPPLEMENT VOLUME 87 CLASS 4-6 _ “l î" Lyases-Isomerasesl ‘ \ Lígases E i * ` ч Page 2 Springer Handbook of Enzymes Supplement …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.